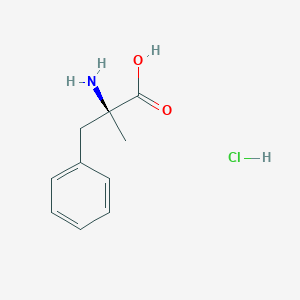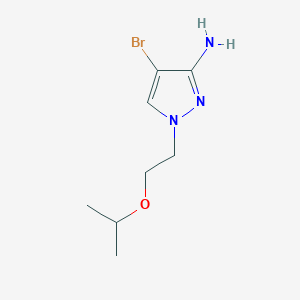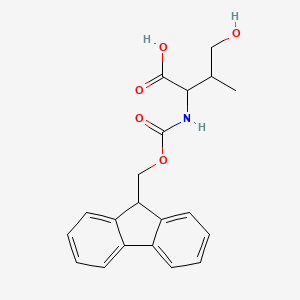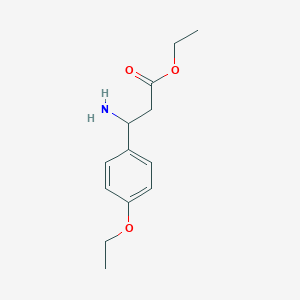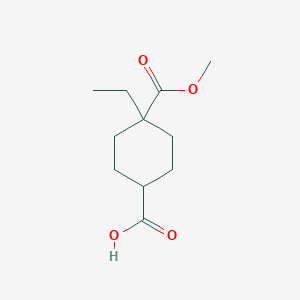
Rac-(1r,4s)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(1r,4s)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylicacid is a chiral compound with significant interest in various scientific fields. The compound’s structure includes a cyclohexane ring substituted with an ethyl group and a methoxycarbonyl group, making it a versatile molecule for synthetic and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rac-(1r,4s)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylicacid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives, which are functionalized to introduce the ethyl and methoxycarbonyl groups.
Reaction Conditions: The reactions are often carried out under controlled temperatures and pressures, using catalysts to facilitate the formation of the desired stereoisomers.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure the desired enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Employing automated processes for precise control over reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Rac-(1r,4s)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl group to alcohols or other derivatives.
Substitution: The ethyl and methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Rac-(1r,4s)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylicacid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which Rac-(1r,4s)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylicacid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways, leading to changes in cellular processes such as inflammation or pain signaling.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Rac-(1r,4s)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylicacid can be compared with other cyclohexane derivatives, such as:
Cyclohexane-1-carboxylic acid: Lacks the ethyl and methoxycarbonyl groups, resulting in different chemical properties.
4-ethylcyclohexane-1-carboxylic acid: Similar but without the methoxycarbonyl group, affecting its reactivity and applications.
Uniqueness: The presence of both ethyl and methoxycarbonyl groups in this compound provides unique reactivity and potential for diverse applications, distinguishing it from other related compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-ethyl-4-methoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-3-11(10(14)15-2)6-4-8(5-7-11)9(12)13/h8H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
NSFKICNPPHBKBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(CC1)C(=O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-7-methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxamide hydrochloride](/img/structure/B13543534.png)

![2-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B13543542.png)

![Methyl5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate](/img/structure/B13543550.png)

